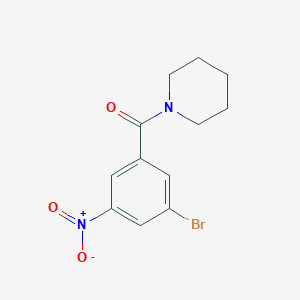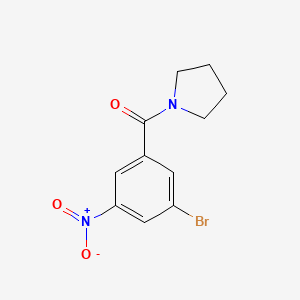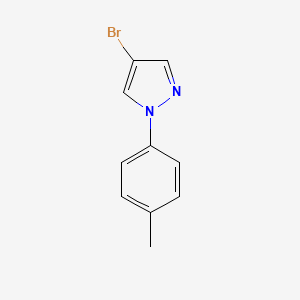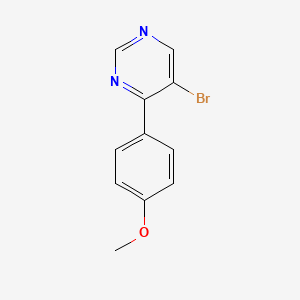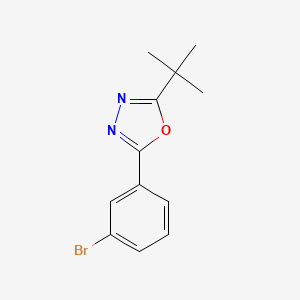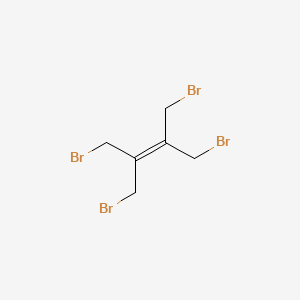
1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene
説明
1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene is a chemical compound that can be used in the synthesis of a wide variety of organic compounds . It is activated with silicon and germanium to produce a reactive intermediate that can then be reacted to form substituted cyclohexanes .
Molecular Structure Analysis
The molecular formula of 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene is C6H8Br4 . The InChI code is 1S/C6H8Br4/c7-1-5(2-8)6(3-9)4-10/h1-4H2 . The molecular weight is 399.74 g/mol .Physical And Chemical Properties Analysis
1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene is a solid at room temperature . It has a molecular weight of 399.74 g/mol . The compound has no hydrogen bond donor count and no hydrogen bond acceptor count . It has a rotatable bond count of 4 . The exact mass is 399.73185 g/mol and the monoisotopic mass is 395.73595 g/mol . The topological polar surface area is 0 Ų .科学的研究の応用
1. Organometallic Chemistry
In the field of organometallic chemistry, 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene plays a significant role. For instance, its reduction in the presence of organosilicon and organogermanium dihalides leads to the formation of complex organometallic compounds like hexahydro-2,2,5,5-tetramethyl-2,5-disila pentalene. This process involves alkali metals like lithium, sodium, and potassium, or activated zinc or the zinc-copper couple in tetrahydrofuran (THF), resulting in various conjugated dienes and organometallic structures (Mazerolles & Laurent, 1991).
2. Organic Chemistry and Synthesis
This compound is used in organic synthesis, particularly in reactions involving bromo- and dibromo-cyclobutanone. It participates in reactions with alcoholic potassium hydroxide, leading to the formation of various organic compounds like methyl 4-methoxy-2,3-bis(diphenylmethylene)butyrate and bis-(diphenylmethylene)-γ-lactone. These reactions are crucial for understanding the mechanisms of haloester intermediates formation and their competitive reactions with alkoxy and hydroxy anions (Toda & Takehira, 1972).
3. Inorganic and Coordination Chemistry
1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene serves as a starting material in synthesizing tetra-directional-tetra-nuclear Schiff base complexes with metal ions like Chromium(III) and Iron(III). These complexes, characterized by various analytical techniques, exhibit interesting thermal and magnetic properties, making them valuable in inorganic and coordination chemistry research (Uysal et al., 2016).
4. Material Science
The compound's utility extends to material science, particularly in synthesizing polymeric and macromolecular materials. For example, its reduction leads to the formation of 4,5-Dimethylene-1,2-dioxane, which is then used to create various Diels-Alder adducts. These materials are essential in developing new polymers and understanding their properties (Atasoy & Karaböcek, 1992).
Safety and Hazards
特性
IUPAC Name |
1,4-dibromo-2,3-bis(bromomethyl)but-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Br4/c7-1-5(2-8)6(3-9)4-10/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZKNORRVIUCCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=C(CBr)CBr)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184518 | |
| Record name | 2-Butene, 2,3-bis(bromomethyl)-1,4-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene | |
CAS RN |
30432-16-7 | |
| Record name | 1,4-Dibromo-2,3-bis(bromomethyl)-2-butene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30432-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butene, 2,3-bis(bromomethyl)-1,4-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030432167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butene, 2,3-bis(bromomethyl)-1,4-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dibromo-2,3-bis(bromomethyl)but-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene in the synthesis of the tetra-armed thiosemicarbazone ligand described in the research?
A1: 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene serves as the crucial starting material for constructing the tetra-directional core of the target ligand. [] The research demonstrates its reactivity with 4-hydroxybenzaldehyde, leading to the formation of 4,4′-((2-(1,3-Bis(4-formylphenoxy)propan-2-ylidene)propane-1,3-diyl) bis(oxy))dibenzaldehyde. This intermediate then undergoes further modification to incorporate the thiosemicarbazone moieties, ultimately yielding the desired tetra-armed ligand. [] This highlights the compound's utility in building complex molecular architectures.
Q2: Are there any spectroscopic data available for 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene in the context of this research?
A2: While the research focuses primarily on characterizing the final thiosemicarbazone ligand and its metal complexes, it doesn't provide specific spectroscopic data for 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene. [] Further investigation into available databases or literature focusing on this specific compound would be needed for detailed spectroscopic information.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




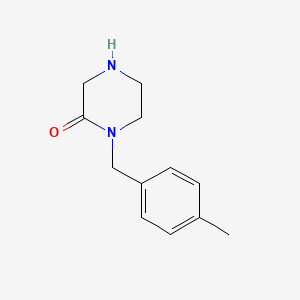
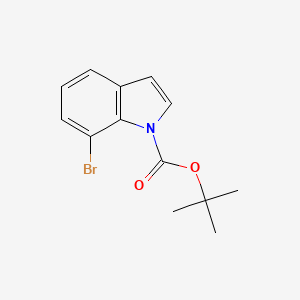
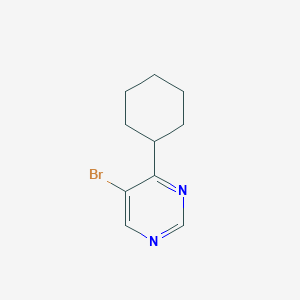
![6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1294762.png)
